Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound characterized by a benzothiophene core fused with a tetrahydrocyclohexene ring. The molecule features a 3-bromophenyl substituent attached via a propenoyl linker with a cyano group and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-2-27-21(26)18-16-8-3-4-9-17(16)28-20(18)24-19(25)14(12-23)10-13-6-5-7-15(22)11-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,24,25)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDKYAHQPATFKT-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC(=CC=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, including antioxidant and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized through the Gewald reaction, which allows for the formation of tetrahydrobenzo[b]thiophene derivatives. Characterization methods include:
- Melting Point Determination : Provides insight into the purity and identity of the compound.
- Elemental Analysis : Confirms the molecular formula and composition.
- Spectroscopic Techniques : Such as FT-IR and NMR spectroscopy to elucidate the structure.
Table 1: Characterization Data
| Method | Result |
|---|---|
| Melting Point | 250-253 °C |
| Elemental Analysis | C: 65.62%, H: 3.44%, Br: 18.19% |
| FT-IR Spectrum | Characteristic peaks indicating functional groups |
| NMR Spectrum | δ = 6.93 ppm (amino group) |
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, demonstrating significant activity comparable to ascorbic acid.
Case Study: Antioxidant Potency
In a comparative study involving several tetrahydrobenzo[b]thiophene derivatives, this compound exhibited inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30% .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It has been observed that derivatives containing the benzo[b]thiophene nucleus possess potent anti-inflammatory characteristics.
Research Findings
Research indicated that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. For instance, docking with Keap1 protein showed favorable interactions that could enhance its use as an antioxidant drug .
Table 2: Biological Activity Overview
Scientific Research Applications
Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a benzothiophene ring fused with a tetrahydro component, a bromophenyl group, and a cyano-enoyl moiety. It has potential applications in scientific research due to its structural features and potential biological activities.
Scientific Research Applications
- Medicinal Chemistry The compound is a candidate for various chemical reactions and applications in medicinal chemistry because it has amine and carboxylic acid groups.
- Pharmaceutical Candidate Continued research into the biological effects and mechanisms of this compound will determine its viability as a pharmaceutical candidate.
- Diverse biological activities Benzothiophene derivatives, to which this compound belongs, are known for their diverse biological activities.
Because the compound has multiple reactive sites, its mechanism of action may involve interactions at the molecular level with biological targets such as enzymes or receptors. Data from biological assays would be necessary to elucidate specific mechanisms.
Comparison with Similar Compounds
Key Observations :
- The 3-bromophenyl group in the target compound increases molecular weight by ~105.9 g/mol compared to the phenyl analog , enhancing steric bulk and electron-withdrawing effects.
Physicochemical Properties
- Lipophilicity (XLogP3) : The bromine atom in the target compound raises lipophilicity (XLogP3 ~5.6) compared to the phenyl analog (XLogP3 5.1) due to halogen hydrophobicity .
- Solubility: Bromine and cyano groups reduce aqueous solubility relative to non-halogenated analogs but improve membrane permeability in biological systems.
- Thermal Stability : Bromine’s electron-withdrawing effect may enhance thermal stability compared to the phenyl analog, as seen in related halogenated aromatics .
Spectroscopic and Crystallographic Analysis
- NMR: The 3-bromophenyl group in the target compound would cause distinct chemical shifts in aromatic proton regions (δ ~7.2–7.8 ppm) compared to the phenyl analog (δ ~7.3–7.5 ppm). The cyano group (δ ~110–120 ppm in ¹³C NMR) remains consistent across analogs .
- Crystallography : Software like SHELXL and WinGX can resolve differences in molecular packing. The bromine atom’s van der Waals radius (1.85 Å) may alter crystal lattice parameters compared to smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
